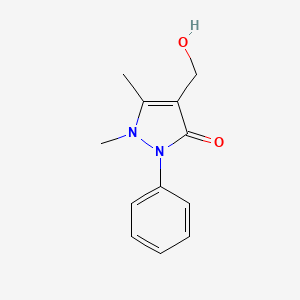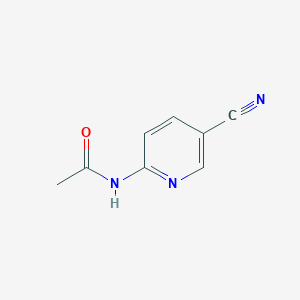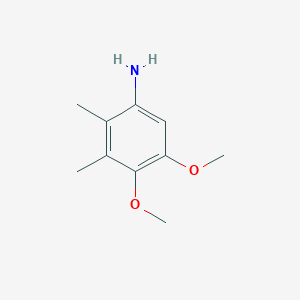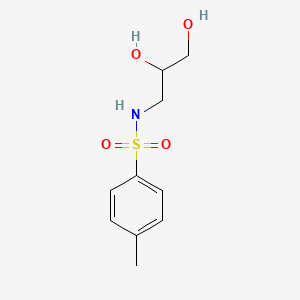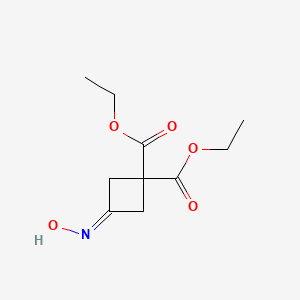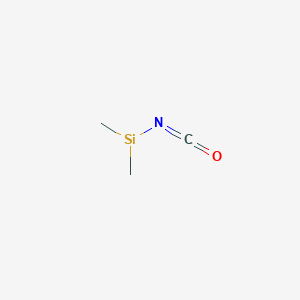
Dimethylsilyl isocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylsilyl isocyanate is an organosilicon compound characterized by the presence of both dimethylsilyl and isocyanate functional groups
準備方法
Synthetic Routes and Reaction Conditions: Dimethylsilyl isocyanate can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with silver cyanate, resulting in the formation of this compound and silver chloride as a byproduct . Another method includes the reaction of dimethylsilylamine with phosgene, which produces this compound and hydrogen chloride .
Industrial Production Methods: Industrial production of this compound often employs the phosgene method due to its efficiency and scalability. non-phosgene methods, such as the reaction of dimethylsilylamine with carbon dioxide, are also being explored to mitigate the environmental and safety concerns associated with phosgene .
化学反応の分析
Types of Reactions: Dimethylsilyl isocyanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form dimethylsilanol and carbon dioxide.
Amination: Reacts with amines to form ureas.
Alcoholysis: Reacts with alcohols to form urethanes.
Common Reagents and Conditions:
Hydrazine: Reacts with this compound to form urea derivatives.
Major Products Formed:
Ureas: Formed from reactions with amines.
Urethanes: Formed from reactions with alcohols.
Dimethylsilanol: Formed from hydrolysis.
科学的研究の応用
Dimethylsilyl isocyanate has a wide range of applications in scientific research:
Polymer Chemistry: Used in the synthesis of silicone-based polymers and copolymers.
Materials Science: Employed in the development of advanced materials with unique mechanical and thermal properties.
Biological Research: Investigated for its potential use in the modification of biomolecules and development of biocompatible materials.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants.
作用機序
The mechanism of action of dimethylsilyl isocyanate involves its reactivity with nucleophiles such as water, alcohols, and amines. The isocyanate group (N=C=O) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity leads to the formation of various products, such as ureas and urethanes, depending on the nucleophile involved . The molecular targets and pathways primarily involve the formation of covalent bonds with nucleophilic sites on other molecules .
類似化合物との比較
Trimethylsilyl isocyanate: Similar in structure but with an additional methyl group.
Phenyl isocyanate: Contains a phenyl group instead of a silyl group.
Methyl isocyanate: Lacks the silyl group and is known for its high reactivity.
Uniqueness: Dimethylsilyl isocyanate is unique due to the presence of the dimethylsilyl group, which imparts distinct reactivity and properties compared to other isocyanates. This makes it particularly valuable in the synthesis of silicone-based materials and in applications requiring specific reactivity profiles .
特性
CAS番号 |
100238-69-5 |
|---|---|
分子式 |
C3H6NOSi |
分子量 |
100.17 g/mol |
InChI |
InChI=1S/C3H6NOSi/c1-6(2)4-3-5/h1-2H3 |
InChIキー |
KSRZVSIEWYZEQQ-UHFFFAOYSA-N |
SMILES |
C[Si](C)N=C=O |
正規SMILES |
C[Si](C)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


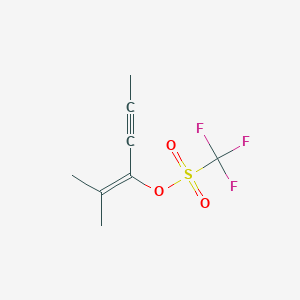
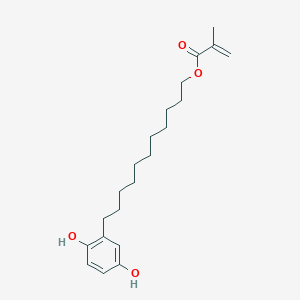
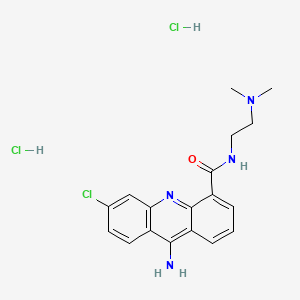
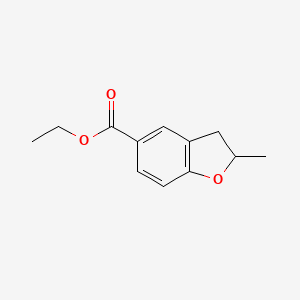
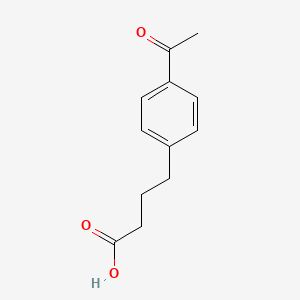
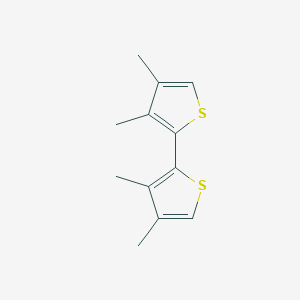
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-[(2,4-dichlorophenyl)methyl]-](/img/structure/B3044507.png)
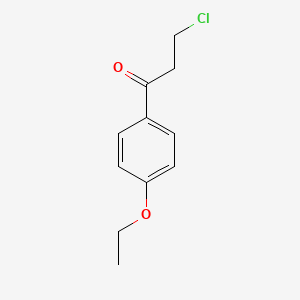
![Benzene, [(2-chlorocyclopentyl)thio]-](/img/structure/B3044511.png)
